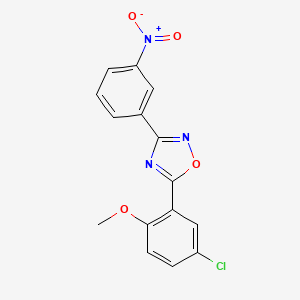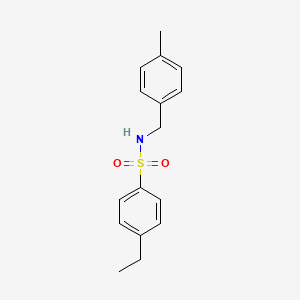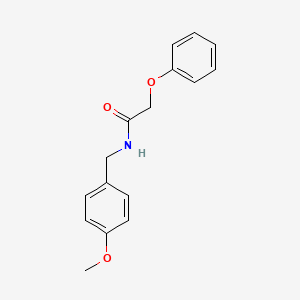![molecular formula C17H17BrN2O2S B5767295 N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5767295.png)
N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BTH or NSC 761322.
Mécanisme D'action
The mechanism of action of N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide involves the inhibition of specific enzymes and proteins that are essential for the growth and proliferation of cancer cells and viruses. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It also inhibits the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV and other retroviruses.
Biochemical and Physiological Effects:
N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the production of inflammatory cytokines, which are involved in various inflammatory diseases. Additionally, it has been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide in lab experiments include its potent anticancer, antiviral, and antibacterial properties. It is also relatively easy to synthesize and has good stability. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide. One potential direction is to study its potential applications in the treatment of other diseases, such as autoimmune diseases and neurological disorders. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, further studies could be conducted to optimize the synthesis of this compound and improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 4-(cyclopentyloxy)benzohydrazide in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the product is obtained in good yield.
Applications De Recherche Scientifique
N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antiviral, and antibacterial properties. Studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, prostate cancer, and lung cancer cells. It has also been found to be effective against HIV and herpes simplex virus.
Propriétés
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-cyclopentyloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c18-16-10-9-15(23-16)11-19-20-17(21)12-5-7-14(8-6-12)22-13-3-1-2-4-13/h5-11,13H,1-4H2,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBHVHHQVKAZHX-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(cyclopentyloxy)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5767228.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5767231.png)

![2-[(2-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5767248.png)
![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5767283.png)

![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5767308.png)


